1-(1-Fluoroethyl)piperazine is a chemical compound that belongs to the class of piperazines, which are cyclic organic compounds characterized by their two nitrogen atoms in a six-membered ring. This compound features a fluoroethyl group attached to the piperazine structure, which can influence its chemical properties and biological activity. It is primarily studied for its potential applications in medicinal chemistry and as a precursor in the synthesis of radiolabeled compounds for imaging techniques such as positron emission tomography (PET).
1-(1-Fluoroethyl)piperazine can be synthesized through various chemical methods, and it is often used as an intermediate in the production of pharmaceuticals and radiopharmaceuticals. Its classification falls under organic compounds, specifically as a substituted piperazine derivative. Piperazines are known for their diverse biological activities, making them significant in drug development.
The synthesis of 1-(1-Fluoroethyl)piperazine can be achieved using several approaches:
The molecular structure of 1-(1-Fluoroethyl)piperazine consists of a piperazine ring with a fluoroethyl group attached to one of the nitrogen atoms. The structural formula can be represented as follows:
Key structural data include:
The presence of the fluorine atom introduces unique electronic properties that can affect reactivity and biological interactions.
1-(1-Fluoroethyl)piperazine participates in various chemical reactions due to its functional groups:
The mechanism of action for 1-(1-Fluoroethyl)piperazine largely depends on its application:
1-(1-Fluoroethyl)piperazine exhibits several notable physical and chemical properties:
Relevant data include:
1-(1-Fluoroethyl)piperazine has several applications in scientific research:
The incorporation of fluorine into piperazine derivatives induces strategic alterations to their physicochemical behavior and biological interactions. Fluorine's high electronegativity (3.98 on the Pauling scale) creates a strong dipole moment when bonded to carbon, influencing electron distribution across the piperazine ring. This electron-withdrawing effect reduces the basic pKa of the distal piperazine nitrogens, enhancing water solubility at physiological pH while maintaining sufficient lipophilicity for membrane penetration. The 1-fluoroethyl group specifically introduces a metabolic blockade at the benzylic position, inhibiting oxidative degradation pathways mediated by cytochrome P450 enzymes. This stabilization extends the compound's metabolic half-life, a critical advantage in drug design [3] [6].
Functionally, fluorinated piperazines exhibit enhanced receptor affinity due to fluorine's ability to engage in dipole-dipole interactions and hydrogen bonding with biological targets. For example, fluorinated benzhydrylpiperazines demonstrate improved binding to calcium channels in drugs like flunarizine, attributed to fluorine-induced conformational restraint and electronic effects [7]. In anticancer applications, fluorinated chrysin-piperazine conjugates exhibit up to 20-fold increases in potency against ovarian (SK-OV-3) and cervical (HeLa) cancer cell lines compared to non-fluorinated analogs. This potency enhancement stems from fluorine's role in promoting hydrophobic contacts and van der Waals interactions within enzyme active sites [3].
Table 1: Biological Activity of Representative Fluorinated Piperazine Derivatives
Compound Structure | Target Activity | Key Finding | Reference |
---|---|---|---|
Chrysin-2,4-difluorosulfonylpiperazine | SK-OV-3 (Ovarian cancer) | IC₅₀ = 12.67 ± 0.74 μg/ml (comparable to gefitinib) | [3] |
Chrysin-2,4-difluorosulfonylpiperazine | HeLa (Cervical cancer) | IC₅₀ = 4.67 ± 1.42 μg/mL (3.8-fold > gefitinib) | [3] |
7-O-alkylamino oroxylin A (3cc) | HepG2 (Liver cancer) | IC₅₀ = 2.98 μM (5-fold > parent compound) | [3] |
1-(4,4'-Difluorobenzhydryl)piperazine | Calcium channels | Core structure in flunarizine (migraine prophylaxis) | [7] |
The steric influence of the 1-fluoroethyl group is equally consequential. Fluorine's compact size (van der Waals radius ≈ 1.47 Å) permits deep penetration into hydrophobic binding pockets inaccessible to bulkier substituents. Molecular modeling studies indicate that fluorinated piperazines adopt preferential gauche conformations when the fluorine atom aligns antiperiplanar to the piperazine nitrogen, optimizing hydrogen-bond acceptor capacity. This conformational bias enhances selectivity for receptors like 5HT₁ₐ, where para-fluorophenylpiperazine (pFPP) exhibits measurable agonist activity despite its relatively low potency [2].
Piperazine emerged as a pharmacologically privileged scaffold in the mid-20th century with the development of antihistamines like cyclizine (1947) and antipsychotics such as trifluoperazine (1959). The scaffold's inherent conformational flexibility and dual hydrogen-bond acceptor capacity facilitated strong receptor interactions across diverse target classes. Early non-fluorinated derivatives primarily exploited the piperazine ring's aliphatic amine character for salt formation, improving water solubility but often necessitating high doses due to rapid renal clearance and first-pass metabolism [3] [6].
The strategic incorporation of fluorine atoms began in the 1970s-1980s to address these limitations. A landmark advancement occurred with the synthesis of flunarizine (1-bis(4-fluorophenyl)methylpiperazine), where para-fluorination on the benzhydryl group dramatically enhanced blood-brain barrier penetration and extended plasma half-life. This modification yielded a potent calcium channel blocker with superior efficacy in migraine prophylaxis compared to non-fluorinated analogs. Flunarizine's clinical success validated fluorination as a viable strategy for optimizing piperazine-based CNS therapeutics [7].
The 1990s witnessed fluorinated piperazines expanding into neuropsychiatric applications, exemplified by elopiprazole (1-((4-fluorophenyl)methyl)piperazine derivatives). These compounds leveraged fluorine's ability to enhance serotonin receptor affinity while reducing off-target binding at dopamine and histamine receptors. Concurrently, the discovery of para-fluorophenylpiperazine (pFPP) as a metabolite of the hypnotic niaprazine revealed its intrinsic 5HT₁ₐ activity, though its role remained unexplored until the 2010s. During New Zealand's synthetic cannabinoid outbreak (2017-2019), pFPP was detected in 35-43% of AMB-FUBINACA samples and autopsies, prompting investigations into its pharmacological interplay with cannabinoid receptors. While pFPP alone exhibited low-potency 5HT₁ₐ agonism, it delayed AMB-FUBINACA-induced hypothermia in rats, suggesting complex physiological interactions beyond direct receptor crosstalk [2].
Table 2: Evolution of Key Fluorinated Piperazine Derivatives in Medicine
Era | Representative Compounds | Therapeutic Application | Impact of Fluorination |
---|---|---|---|
1980s | Flunarizine | Migraine prophylaxis | ↑ BBB penetration, ↓ metabolism → extended half-life |
1990s | Elopiprazole analogs | Antipsychotics | ↑ 5HT₂ₐ selectivity, ↓ dopaminergic side effects |
2000s | pFPP-containing SCRA mixtures | Illicit synthetic cannabinoids | Modulation of SCRA-induced bradycardia/hypothermia |
2010s+ | Fluorinated oroxylin A derivatives | Anticancer agents | ↑ Cytotoxicity (IC₅₀ 1.42–9.52 μM vs 12.5–74.8 μM controls) |
Recent advances (post-2020) focus on fluorinated piperazine hybrids with natural products. Derivatives of oroxylin A featuring N-methylpiperazinyl groups linked via 4-carbon spacers demonstrated 5–20-fold increased cytotoxicity against HCT116 (colon) and HepG2 (liver) cancer cells versus the parent flavonoid. Similarly, chalcone-piperazine-fluorine hybrids exhibited sub-micromolar IC₅₀ values (0.19–5.24 μM) against lung (A549) and gastric (SGC7901) cancer lines, surpassing cisplatin efficacy. These innovations highlight fluorine's role in augmenting bioactivity through electronic and steric optimization [3] [6].
1-(1-Fluoroethyl)piperazine exhibits distinctive physicochemical characteristics arising from its molecular architecture. The compound's empirical formula is C₆H₁₃FN₂, yielding a molecular mass of 132.18 g/mol. Its boiling point is projected at 210–215°C based on homologous 1-(2-fluoroethyl)piperazine analogs, while its melting point falls between –30°C to –20°C, consistent with liquid states observed in alkyl-fluorinated piperazines at room temperature. The density approximates 1.02 g/cm³, marginally higher than non-fluorinated analogs due to fluorine's mass contribution [1] [5].
The fluorine atom critically modulates electronic parameters. Computational models (DFT/B3LYP 6-31G*) indicate a dipole moment of ~2.8 Debye, oriented along the C–F bond axis. This polarization reduces the basic pKa of the piperazine N₁ nitrogen to 7.1–7.5 (predicted) versus 9.2–9.8 in non-fluorinated 1-ethylpiperazine. Consequently, ~30–40% of the compound exists in protonated form at physiological pH (7.4), enhancing water solubility while retaining sufficient neutral species for lipid bilayer permeation. Experimental logP (octanol-water partition coefficient) values for similar compounds range from 0.8–1.2, reflecting balanced hydrophilicity-lipophilicity ideal for pharmacokinetic optimization [1] [3].
Table 3: Experimental and Predicted Physicochemical Parameters of 1-(1-Fluoroethyl)piperazine
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₆H₁₃FN₂ | Empirical data |
Molecular Weight | 132.18 g/mol | Calculated from formula |
Physical State (25°C) | Liquid | Analogous to 1-(2-fluoroethyl)piperazine |
Density | ~1.02 g/cm³ | Estimated from fluoroalkylpiperazine analogs |
Boiling Point | 210–215°C | Extrapolated from homologs |
logP (Octanol-water) | 0.8–1.2 | Predicted via fragment-based methods |
pKa (Piperazine N₁) | 7.1–7.5 (predicted) | Fluorine-induced electron withdrawal |
Purity (Commercial) | ≥98% | HPLC-based quantification |
Synthetic accessibility follows established routes: Nucleophilic displacement of 1-(1-hydroxyethyl)piperazine with DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® provides moderate-to-high yields (65–85%). Alternatively, reductive amination of N-Boc-piperazine with fluoroacetone followed by deprotection offers a complementary route. The compound typically presents as a colorless to pale-yellow liquid, with purity ≥98% confirmed by HPLC-UV (220 nm). Stability assessments indicate compatibility with inert atmospheres (N₂/Ar) at –20°C for >12 months, though trace HF formation may occur upon prolonged exposure to moisture due to potential hydrolysis of the C–F bond under extreme conditions. Salification with dicarboxylic acids (e.g., oxalic or trifluoroacetic acid) yields crystalline solids (e.g., diTFA salt, C₁₀H₁₅F₇N₂O₄), improving handling for quantitative applications [1] [5].
Compounds Referenced
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: